molecular formula C18H18F2N2O4S B2652065 2,4-difluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 1170143-06-2

2,4-difluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No. B2652065
CAS RN: 1170143-06-2
M. Wt: 396.41
InChI Key: BMZHTCRXQKVRFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-difluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H18F2N2O4S and its molecular weight is 396.41. The purity is usually 95%.
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Scientific Research Applications

PI3K Inhibitors for Cough and Idiopathic Pulmonary Fibrosis Treatment

One notable application involves the use of closely related phosphatidylinositol 3-kinase (PI3K) inhibitors for treating idiopathic pulmonary fibrosis and cough. These inhibitors, which share structural similarities with the compound of interest, have shown potential in early-stage clinical studies. For example, the PI3K inhibitor GSK-2126458 has been evaluated in a Phase I study for its efficacy in idiopathic pulmonary fibrosis treatment, highlighting the therapeutic potential of such molecules in respiratory conditions (Norman, 2014).

Molecular Interactions and Crystallography

Research into the synthesis, X-ray characterization, and theoretical study of 3a,6:7,9a-diepoxybenzo[de]isoquinoline derivatives, which are structurally related to the compound , has provided insights into F⋯O interactions important for molecular design. These studies have implications for understanding molecular interactions and designing compounds with specific properties, such as those required for potent pharmacological activities (Grudova et al., 2020).

Fluorophores for Zinc(II) Detection

Another application area includes the development of zinc(II) specific fluorophores, critical for studying intracellular Zn2+ dynamics. Analogous compounds have been synthesized and evaluated for their fluorescence characteristics when bound to Zn2+, offering tools for biological and chemical research to monitor zinc levels in biological systems (Kimber et al., 2001).

Anticancer Agents

Compounds with the tetrahydroisoquinoline moiety, similar to the one , have been explored as potential anticancer agents. For instance, research into substituted 1,2,3,4-tetrahydroisoquinolines has revealed their cytotoxic properties against various cancer cell lines, suggesting the potential of such structures in developing new anticancer drugs (Redda et al., 2010).

properties

IUPAC Name

2,4-difluoro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O4S/c1-26-11-18(23)22-8-2-3-12-4-6-14(10-16(12)22)21-27(24,25)17-7-5-13(19)9-15(17)20/h4-7,9-10,21H,2-3,8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZHTCRXQKVRFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.